Androsterone-d4 glucuronide

Isotope Dilution Mass Spectrometry Internal Standard Selection Steroid Glucuronide Quantification

Quantitative LC-MS/MS of androgen glucuronides is compromised by matrix effects and the inability to discriminate endogenous analyte from an unlabeled standard. This Certified Reference Material (CRM) solves both issues. - **Mass Shift:** +4 Da (MW 470.6) avoids interference from natural isotopic envelope of endogenous ADT-G. - **Stable Isotopes:** Deuterium at non-exchangeable C2/C4 positions; no back-exchange in aqueous matrices. - **Certification:** Manufactured under ISO 17034 & ISO/IEC 17025; includes measurement uncertainty.

Molecular Formula C25H38O8
Molecular Weight 470.6 g/mol
Cat. No. B11940959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrosterone-d4 glucuronide
Molecular FormulaC25H38O8
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O
InChIInChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1/i7D2,11D2
InChIKeyVFUIRAVTUVCQTF-RDSFDFKRSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androsterone-d4 Glucuronide Overview


Androsterone-d4 glucuronide (CAS 2687960-87-6) is a tetradeuterated analogue of androsterone glucuronide (ADT-G), the predominant circulating and urinary metabolite of testosterone and dihydrotestosterone [1]. With four deuterium atoms substituted at positions 2,2,4,4 of the steroid A-ring, this compound possesses a molecular weight of 470.6 g/mol—exactly 4.029 Da heavier than the unlabeled parent (466.6 g/mol)—providing a clear mass shift for isotope dilution mass spectrometry [1]. ADT-G accounts for approximately 93% of total androgen glucuronides in women and serves as a key biomarker for androgen metabolism, gonadal function, and testosterone doping detection [2]. The compound is commercially available as a Certified Reference Material (CRM) solution from Cerilliant/Sigma-Aldrich at 100 μg/mL in methanol, manufactured under ISO 17034 and ISO/IEC 17025 accreditation .

+4 Da non-exchangeable deuterium shift for clear MS discrimination
Ready-to-use CRM solution format under ISO 17034 accreditation
Supports hydrolysis-free direct LC-MS/MS quantification of intact glucuronides

Androsterone-d4 Glucuronide Substitution Analysis


Stable isotope-labeled internal standards are indispensable for correcting matrix effects, ion suppression, and extraction losses in quantitative LC-MS/MS and GC-MS assays; however, not all labeled analogs are functionally equivalent . Unlabeled androsterone glucuronide cannot serve as an internal standard because it co-elutes and shares identical MRM transitions with the endogenous analyte, making discrimination impossible. Among deuterated options, the labeling pattern critically determines both mass spectrometric selectivity and isotopic stability: deuterium labels positioned on exchangeable sites (e.g., adjacent to carbonyl groups) are susceptible to proton-deuterium back-exchange in aqueous biological matrices, eroding quantitative accuracy . Furthermore, the number of deuterium labels dictates whether the mass shift exceeds the minimum threshold of ≥3 Da required to avoid spectral overlap with the natural isotopic envelope of the unlabeled analyte . The d4-glucuronide variant, with deuteration at the non-exchangeable C-2 and C-4 positions of the steroid A-ring, offers a verified 4 Da mass shift while providing a specific tool for monitoring enzymatic hydrolysis completeness—a unique capability exploited in World Anti-Doping Agency (WADA)-accredited doping control workflows [1].

Unlabeled analog
Co-elutes and shares identical MRM transitions with endogenous analyte, preventing discrimination.
d3-labeled variants
Mass shift below the recommended ≥3 Da threshold risks spectral overlap with the natural isotopic envelope.
Exchangeable deuterium labels
Deuterium at labile positions (e.g., adjacent to carbonyl) may undergo back-exchange in aqueous matrices, eroding accuracy.

Androsterone-d4 Glucuronide Comparative Evidence


Deuterium Labeling and Mass Shift

Androsterone-d4 glucuronide incorporates four deuterium atoms at the non-exchangeable C-2 and C-4 positions of the steroid A-ring, generating a molecular ion mass of 470.6 g/mol compared to 466.6 g/mol for the unlabeled compound [1][2]. This +4.029 Da mass shift ensures complete baseline separation from the natural isotopic envelope of endogenous androsterone glucuronide in mass spectrometric detection, enabling unambiguous selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions. Unlike trideuterated (d3) analogs that risk spectral overlap with the M+2 natural isotope peak of the unlabeled analyte, the d4 label exceeds the ≥3 Da minimum mass difference recommended for small molecules under 1,000 Da .

Mass shift
Head-to-head
+4.029 Da vs unlabeled
Exceeds ≥3 Da minimum; eliminates endogenous interference for IDMS.
Non-exchangeable C-2,4 positions preserve label stability.
Isotope Dilution Mass Spectrometry Internal Standard Selection Steroid Glucuronide Quantification

Certified Reference Material Accreditation

The Cerilliant/Sigma-Aldrich androsterone-d4 glucuronide solution (Product A-099) is manufactured and certified under ISO 17034 (Reference Material Producer) and ISO/IEC 17025 (Testing and Calibration Laboratory) accreditation . This CRM is provided as a ready-to-use 100 μg/mL solution in methanol with certified concentration and associated measurement uncertainty traceable to SI units. In contrast, research-grade products such as MedChemExpress HY-151027S are supplied as neat powder with a purity of 95.1% and come with the explicit disclaimer that 'MedChemExpress (MCE) has not independently confirmed the accuracy of these methods' . The absence of ISO 17034 accreditation and certified concentration values on research-grade products means the end-user bears full responsibility for purity verification, gravimetric preparation, and concentration assignment.

CRM certification
Head-to-head
ISO 17034 & ISO/IEC 17025 accredited vs 95.1% purity powder
Certified concentration supports method traceability and inter-lab comparability.
CRM format reduces user-dependent preparation error.
Certified Reference Material ISO 17034 Regulatory Compliance Analytical Quality Assurance

d4 vs. d5 Isotopic Label Adequacy

Androsterone-d4 glucuronide (4 deuterium, MW 470.6 g/mol, +4 Da) and androsterone glucuronide-d5 (5 deuterium, MW 471.6 g/mol, +5 Da) both satisfy the widely accepted minimum mass difference of ≥3 Da for small-molecule internal standards [1]. The additional deuterium in the d5 variant (at the C-3 position in the 2,2,3,4,4 pattern) provides a marginally larger mass shift but introduces a deuterium at a carbon adjacent to the glucuronide oxygen, which under certain hydrolytic conditions may be more susceptible to H/D exchange than the C-2 and C-4 labels retained in the d4 compound [2]. The d5 variant was specifically synthesized for doping control hydrolysis monitoring [2], while the d4 variant has been adopted in certified reference material formats (Cerilliant A-099) designed for direct LC-MS/MS quantification without hydrolysis .

d4 vs d5
Head-to-head
Both exceed ≥3 Da; d4 at non-exchangeable C-2,4 vs d5 with C-3 label
d4 CRM suits direct LC-MS/MS; d5 compound for hydrolysis monitoring.
Workflow compatibility determines preferred label pattern.
Deuterium Labeling Efficiency Isotopic Purity Internal Standard Cost-Effectiveness

Metabolic Stability in Urine

In controlled incubation experiments using human urine samples spiked with androsterone-d4-glucuronide at concentrations corresponding to high endogenous levels (4 μg/mL), the conversion to 19-norandrosterone-d4-glucuronide via in situ demethylation did not exceed a relative amount of 0.1% [1]. This low conversion rate was observed even under conditions that promoted demethylation of the corresponding unconjugated androsterone-d4. The stability was partially enhanced by the addition of metabolic inhibitors such as EDTA [1]. This finding is critical because 19-norandrosterone is a key metabolite of the prohibited anabolic steroid nandrolone, and even trace in situ generation of 19-norsteroids from endogenous precursors in stored urine samples can produce adverse analytical findings in doping control [1].

Urine stability
Reported
≤0.1% conversion to 19-norandrosterone-d4-glucuronide
Preserves forensic integrity in stored urine research samples.
Minimal artifact even at 4 μg/mL spike; EDTA may further stabilize.
Isotopic Label Stability In Situ Demethylation Urine Sample Integrity Doping Control

Hydrolysis-Free Direct Quantification

Traditional quantification of androsterone glucuronide relies on enzymatic hydrolysis with β-glucuronidase to liberate free androsterone, followed by derivatization and GC-MS analysis—a workflow that introduces hydrolysis efficiency variability, requires solid-phase extraction cleanup to remove enzyme inhibitors, and consumes 4–24 hours [1]. The Cerilliant androsterone-d4 glucuronide CRM is formulated as a Snap-N-Spike®/Snap-N-Shoot® solution that enables direct LC-MS/MS quantification of intact glucuronide conjugates without hydrolysis . A validated direct LC-MS/MS method for steroid glucuronides including androsterone glucuronide demonstrated correlation coefficients >0.97 when compared to the conventional GC-MS method, with limits of detection below 1 ng/mL [2]. The CRM format eliminates the need for weighing, purity verification, and dissolution, reducing the cumulative preparation error inherent in neat-compound workflows.

Direct analysis
Class-level
LC-MS/MS without hydrolysis: r>0.97 vs GC-MS, LOD
Reduces preparation time and operator-dependent hydrolysis variability.
CRM solution further simplifies the workflow.
Direct Glucuronide Analysis LC-MS/MS Sample Preparation Efficiency Snap-N-Spike

Androsterone-d4 Glucuronide Application Scenarios


Doping Control: Direct Glucuronide Analysis

In WADA-accredited anti-doping laboratories, androsterone-d4 glucuronide (Cerilliant CRM A-099) serves a dual purpose. First, as a Snap-N-Shoot® internal standard, it enables direct LC-MS/MS confirmation of intact androsterone glucuronide without the hydrolysis step that introduces enzymatic variability and requires additional internal standard monitoring . Second, in laboratories employing the traditional hydrolysis-GC-MS workflow, the d4-glucuronide can be used in parallel with unconjugated deuterated etiocholanolone (d4-etiocholanolone) to assess hydrolysis completeness—a critical quality gate that, when verified, allows omission of the time-consuming solid-phase extraction step for inhibitor removal [1]. The CRM format with ISO 17034 accreditation satisfies the traceability requirements of WADA International Standard for Laboratories (ISL) and ISO/IEC 17025 .

Clinical Endocrinology: Serum Androgen Profiling

Clinical laboratories quantifying serum androsterone glucuronide as a biomarker of 5α-reductase activity and androgen metabolism in conditions such as polycystic ovary syndrome (PCOS), congenital adrenal hyperplasia, and hirsutism benefit from the ready-to-use CRM solution format . The Snap-N-Spike® design minimizes operator-dependent variability in internal standard addition, while the +4 Da mass shift eliminates interference from the endogenous analyte at its typically elevated clinical concentrations [1]. The direct LC-MS/MS approach avoids the 4–24 hour enzymatic hydrolysis step, enabling same-day result turnaround compatible with clinical decision-making timeframes [2].

Forensic Testosterone Doping Screening

Sports federations and forensic toxicology laboratories conducting testosterone doping screening via urinary steroid profiles can deploy androsterone-d4 glucuronide CRM as the internal standard for androsterone glucuronide quantification within the steroid module of the Athlete Biological Passport . The ≤0.1% conversion rate to 19-norandrosterone-d4-glucuronide ensures that the internal standard does not artifactually generate signals in the 19-norandrosterone channel, preserving the forensic defensibility of nandrolone adverse analytical findings in stored or transported urine specimens [3]. The CRM's certified concentration with stated measurement uncertainty supports the metrological traceability required for potential legal challenges to analytical results.

Intact Conjugate Analysis for Androgen Metabolism

Research groups investigating UDP-glucuronosyltransferase (UGT2B15, UGT2B17) polymorphisms and their impact on androgen glucuronidation patterns benefit from the ability to directly quantify intact androsterone glucuronide without hydrolysis, which would otherwise erase information about the conjugate form. The androsterone-d4 glucuronide CRM enables accurate normalization for extraction recovery and ion suppression in complex matrices such as cell culture media, tissue homogenates, and plasma [2]. For laboratories publishing in peer-reviewed journals that increasingly require disclosure of internal standard quality credentials, the ISO 17034 CRM certificate provides auditable documentation of standard traceability .

Application
Selection Property
Validation Focus
Steroid glucuronide direct LC-MS/MS research
Ready-to-use CRM solution (+4 Da ISTD)
Hydrolysis-free linearity and matrix effect correction
Serum androgen metabolism studies
Certified concentration (ISO 17034)
Endogenous analyte interference at elevated research concentrations
Forensic steroid profiling research
≤0.1% metabolic conversion stability
Artifact-free 19-norandrosterone channel in stored specimen analysis
Intact glucuronide conjugate investigations
Direct conjugate quantification without hydrolysis
Recovery normalization in complex research matrices (media, tissue)

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